Dihexyl 4-hydroxybenzene-1,2-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dihexyl 4-hydroxybenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Dihexyl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihexyl 4-hydroxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison
Dihexyl 4-hydroxybenzene-1,2-dicarboxylate is unique due to its specific ester groups derived from hexanol, which impart distinct physical and chemical properties compared to other phthalate esters. Its longer alkyl chains provide different solubility and reactivity profiles, making it suitable for specific applications where other phthalates may not be as effective.
Properties
CAS No. |
89911-73-9 |
---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
dihexyl 4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O5/c1-3-5-7-9-13-24-19(22)17-12-11-16(21)15-18(17)20(23)25-14-10-8-6-4-2/h11-12,15,21H,3-10,13-14H2,1-2H3 |
InChI Key |
VKHNAMFDWUGEQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1)O)C(=O)OCCCCCC |
Origin of Product |
United States |
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